molecular formula C8H6FNO2 B1438611 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one CAS No. 948553-68-2

4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B1438611
CAS No.: 948553-68-2
M. Wt: 167.14 g/mol
InChI Key: XVAYHKRLBOJOQF-UHFFFAOYSA-N
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Description

4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C8H6FNO2. It is a derivative of indolin-2-one, featuring a fluorine atom at the 4th position and a hydroxyl group at the 5th position.

Biochemical Analysis

Biochemical Properties

4-Fluoro-5-hydroxyindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thromboxane A2 production and regulate phosphoproteins such as inositol 1, 4, 5-triphosphate receptor I and extracellular signal-regulated kinase . These interactions suggest that 4-Fluoro-5-hydroxyindolin-2-one may have potential therapeutic applications in preventing thrombosis and other cardiovascular diseases.

Cellular Effects

The effects of 4-Fluoro-5-hydroxyindolin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit human platelet aggregation without cytotoxicity, suppress intracellular calcium concentration, and regulate the action of integrin αIIbβ3 . These effects highlight its potential in modulating platelet functions and preventing thrombus formation.

Molecular Mechanism

At the molecular level, 4-Fluoro-5-hydroxyindolin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits thromboxane A2 production by regulating cytosolic phospholipase A2, mitogen-activated protein kinase p38, vasodilator-stimulated phosphoprotein, phosphoinositide 3-kinase, and protein kinase B . These molecular interactions underscore its potential as a therapeutic agent in cardiovascular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-5-hydroxyindolin-2-one change over time. Studies have shown that it remains stable and effective in inhibiting platelet aggregation over extended periods

Dosage Effects in Animal Models

The effects of 4-Fluoro-5-hydroxyindolin-2-one vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation without causing cytotoxicity

Metabolic Pathways

4-Fluoro-5-hydroxyindolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and distribution within the body. For instance, it has been shown to upregulate cytochrome P450 enzymes such as CYP1A2 and CYP2A5, which play a crucial role in its metabolism . These interactions highlight its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4-Fluoro-5-hydroxyindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to cross the blood-brain barrier and accumulate in the brain, liver, plasma, and intestines . These findings suggest that it can be effectively transported and distributed within the body, potentially influencing various physiological processes.

Subcellular Localization

The subcellular localization of 4-Fluoro-5-hydroxyindolin-2-one plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the endoplasmic reticulum and regulate intracellular calcium concentration . These findings highlight its potential in modulating cellular functions at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to prepare 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate is then subjected to a reduction cyclization reaction using iron powder or palladium/carbon to obtain the target compound . Another method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .

Industrial Production Methods

The industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. The use of readily available raw materials and mild reaction conditions makes these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-fluoro-5-oxoindolin-2-one, while reduction can produce 4-fluoro-5-aminoindolin-2-one .

Scientific Research Applications

Comparison with Similar Compounds

4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:

    3-Hydroxyindolin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Hydroxyindolin-2-one: Similar structure but without the fluorine atom, leading to variations in reactivity and applications.

    4-Fluoroindolin-2-one:

The uniqueness of this compound lies in the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical properties and broaden its range of applications.

Properties

IUPAC Name

4-fluoro-5-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-4-3-7(12)10-5(4)1-2-6(8)11/h1-2,11H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAYHKRLBOJOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948553-68-2
Record name 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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